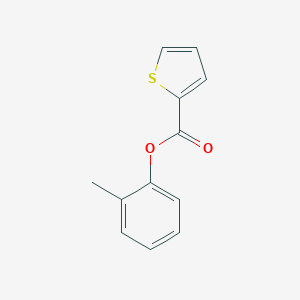

2-Methylphenyl 2-thiophenecarboxylate

Description

BenchChem offers high-quality 2-Methylphenyl 2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylphenyl 2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

(2-methylphenyl) thiophene-2-carboxylate |

InChI |

InChI=1S/C12H10O2S/c1-9-5-2-3-6-10(9)14-12(13)11-7-4-8-15-11/h2-8H,1H3 |

InChI Key |

GMPPUOGQRVKMAE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=CS2 |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-Methylphenyl 2-Thiophenecarboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Methylphenyl 2-thiophenecarboxylate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular characteristics of this aromatic ester, predict its behavior in different classes of organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination.

Understanding the Molecule: Physicochemical Profile of 2-Methylphenyl 2-Thiophenecarboxylate

To predict the solubility of 2-Methylphenyl 2-thiophenecarboxylate, we must first dissect its molecular structure. The molecule is an ester formed from 2-thiophenecarboxylic acid and 2-methylphenol (o-cresol). This structure imparts a unique combination of polarity and aromaticity that dictates its interaction with various solvents.

Key Structural Features:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The sulfur atom and the delocalized π-electron system contribute to its moderate polarity and potential for π-π stacking interactions.

-

Ester Linkage (-COO-): This functional group is polar and can act as a hydrogen bond acceptor, influencing solubility in protic and other polar solvents.[1]

-

Phenyl Ring with Methyl Group: The o-cresyl group is largely nonpolar and hydrophobic. The presence of two aromatic rings suggests that solvents capable of aromatic interactions will be effective.

Based on these features, 2-Methylphenyl 2-thiophenecarboxylate can be classified as a moderately polar compound with significant nonpolar character. Its solubility will not be governed by a single interaction type but rather a balance of dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding. The general principle of "like dissolves like" will be the primary predictor of its behavior; polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[2][3]

Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar Solvents | Hexane, Toluene, Benzene | High to Moderate | The two aromatic rings in the solute will have strong, favorable van der Waals and π-π stacking interactions with aromatic solvents like toluene and benzene. Solubility in aliphatic solvents like hexane is expected to be lower but still significant due to the molecule's overall nonpolar character. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents possess a significant dipole moment that can interact favorably with the polar ester linkage of the solute.[1] They are excellent at dissolving moderately polar compounds. Solvents like acetone and ethyl acetate can also act as hydrogen bond acceptors.[1] |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate to Low | While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) must be overcome to dissolve the solute. The solute can act as a hydrogen bond acceptor at its ester carbonyl, but it lacks a hydrogen bond donor. Shorter-chain alcohols like methanol and ethanol are expected to be more effective than longer-chain ones.[1] |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), High (in DMSO) | The molecule's significant hydrophobic character from the two aromatic rings will make it sparingly soluble in water. DMSO, being a highly polar and strong hydrogen bond acceptor, is an excellent solvent for a wide range of organic compounds and is expected to dissolve 2-Methylphenyl 2-thiophenecarboxylate effectively. |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

2-Methylphenyl 2-thiophenecarboxylate (high purity, >99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Experimental Workflow

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 2-Methylphenyl 2-thiophenecarboxylate to a series of vials, each containing a known volume (e.g., 10 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. This step is critical to avoid contamination of the saturated solution with undissolved particles.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles. Record the exact weight of the transferred filtrate. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of 2-Methylphenyl 2-thiophenecarboxylate in the diluted samples by comparing the instrument response to a calibration curve prepared from standards of known concentration.

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several physical parameters can significantly affect solubility.[5] Understanding these is crucial for experimental design and application.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with higher temperatures.[2][5] For recrystallization procedures, this is a critical principle. However, this relationship must be determined empirically for each solute-solvent system.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is negligible under standard laboratory conditions.[5]

-

Purity of Solute and Solvent: Impurities in either the solute or the solvent can alter the intermolecular forces and, consequently, the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

While specific, published quantitative solubility data for 2-Methylphenyl 2-thiophenecarboxylate is scarce, a thorough understanding of its molecular structure allows for strong, scientifically-grounded predictions of its behavior in a range of organic solvents. It is anticipated to exhibit high solubility in polar aprotic and nonpolar aromatic solvents, and moderate to low solubility in polar protic solvents. For drug development and process chemistry, where precise data is paramount, the detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of its solubility, ensuring data integrity and reproducibility. This combined theoretical and practical approach provides researchers with the necessary tools to effectively work with this important chemical compound.

References

- Fiveable. (2025, August 15). Solubility in organic solvents Definition - Organic Chemistry II Key Term.

- Chem-Impex.

- BYJU'S. Factors Affecting Solubility.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Cheméo. (n.d.).

Sources

Technical Guide: o-Tolyl Thiophene-2-carboxylate in Decarbonylative Catalysis

An in-depth technical guide on the applications of o-tolyl thiophene-2-carboxylate , focusing on its role as a high-performance electrophile in nickel-catalyzed decarbonylative cross-coupling reactions.

Executive Summary

o-Tolyl thiophene-2-carboxylate is a specialized "activated ester" reagent used primarily in advanced organic synthesis. Unlike standard methyl or ethyl esters, which serve as stable protecting groups or final motifs, the o-tolyl ester is designed to function as a pseudohalide electrophile .

Its primary application lies in Nickel-catalyzed decarbonylative cross-coupling reactions . By leveraging the steric bulk and electronic properties of the o-tolyl leaving group, this compound enables the formation of 2-arylthiophenes and biheteroaryls via C–O bond cleavage, bypassing the need for unstable or toxic thiophene halides. This guide details the mechanistic basis, experimental protocols, and strategic utility of this reagent in drug discovery and materials science.

Part 1: Mechanistic Principles & Rational Design

The "Active Ester" Advantage

In transition-metal catalysis, esters are typically inert. However, specific phenol-derived esters—particularly o-tolyl esters —possess a weakened acyl C–O bond that permits oxidative addition by low-valent Nickel (Ni⁰) complexes.

-

Why o-Tolyl? The ortho-methyl group on the phenol moiety provides crucial steric bulk. This prevents competitive hydrolysis by bases (e.g., carbonates, phosphates) used in coupling reactions and destabilizes the ground state of the ester, facilitating the insertion of the metal catalyst.

-

Reaction Pathway: The transformation converts the ester moiety (–CO₂Ar) directly into an aryl group (–Ar') or hydrogen (–H), effectively treating the carboxylate as a "mask" for a vacant site.

The Decarbonylative Catalytic Cycle

The utility of o-tolyl thiophene-2-carboxylate relies on a Ni-catalyzed sequence that involves the extrusion of carbon monoxide (CO).

DOT Diagram: Decarbonylative Cross-Coupling Mechanism

Caption: The catalytic cycle involves C–O activation, CO extrusion, and cross-coupling to yield 2-substituted thiophenes.

Part 2: Experimental Protocols

Synthesis of o-Tolyl Thiophene-2-carboxylate

Before catalysis, the reagent must be synthesized with high purity. The o-tolyl ester is prepared via DCC coupling or acid chloride esterification.

Standard Operating Procedure (SOP):

-

Reagents: Thiophene-2-carboxylic acid (1.0 equiv), o-cresol (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv).

-

Solvent: Dichloromethane (DCM) [0.2 M].

-

Execution:

-

Dissolve acid and o-cresol in DCM.

-

Cool to 0°C. Add DMAP followed by DCC.

-

Stir at RT for 12 hours. Precipitated urea is filtered off.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

-

-

Quality Control: Verify ¹H NMR (singlet at ~2.2 ppm for o-Me, thiophene protons at 7.0–8.0 ppm).

Protocol: Decarbonylative Suzuki–Miyaura Coupling

This protocol describes the coupling of o-tolyl thiophene-2-carboxylate with a boronic acid to form a 2-arylthiophene.

Reaction Setup:

| Component | Equivalents | Role |

| o-Tolyl Thiophene-2-carboxylate | 1.0 equiv | Electrophile |

| Aryl Boronic Acid | 1.5 equiv | Nucleophile |

| Ni(cod)₂ | 10 mol% | Catalyst Precursor |

| dcype (1,2-bis(dicyclohexylphosphino)ethane) | 20 mol% | Ligand (Crucial for C–O activation) |

| Na₂CO₃ | 2.0 equiv | Base |

| Toluene/Dioxane | [0.2 M] | Solvent |

Step-by-Step Methodology:

-

Glovebox/Schlenk: In a nitrogen-filled glovebox, weigh Ni(cod)₂, dcype, and the boronic acid into a reaction vial.

-

Substrate Addition: Add o-tolyl thiophene-2-carboxylate and Na₂CO₃.

-

Solvation: Add anhydrous toluene or 1,4-dioxane. Cap the vial with a crimp seal containing a PTFE septum.

-

Thermal Activation: Heat the reaction mixture to 140–150°C for 12–24 hours. Note: High temperature is required to overcome the activation energy of decarbonylation.

-

Workup: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc. Concentrate and purify via column chromatography.[1]

Critical Control Point: The choice of ligand is non-negotiable. dcype or dcypt (thiophene analog) are required to stabilize the electron-rich Ni center during the oxidative addition to the ester bond.

Part 3: Strategic Applications & Data

Comparison with Traditional Electrophiles

Using the o-tolyl ester offers distinct advantages over traditional thiophene halides (bromides/iodides) in specific contexts.

| Feature | Thiophene Halide (Br/I) | o-Tolyl Thiophene-2-carboxylate |

| Stability | Variable (some are light sensitive) | High (Bench stable solid/oil) |

| Atom Economy | Good | Lower (Loss of CO + Cresol) |

| Orthogonality | Reacts with Pd/Ni easily | Inert to Pd ; Activated only by specific Ni systems |

| Strategic Use | Early stage building block | Late-stage functionalization (Masked as ester) |

Application in Drug Discovery (Bioisosteres)

The thiophene ring is a classic bioisostere for the phenyl ring in medicinal chemistry (e.g., Sitaxentan , Duloxetine analogs).

-

Workflow: A drug scaffold containing a carboxylic acid can be esterified with o-cresol.

-

Diversification: This "ester-tagged" scaffold can then be split into multiple parallel reactions, coupling with varying boronic acids to generate a library of 2-arylthiophenes rapidly.

DOT Diagram: Library Synthesis Workflow

Caption: Divergent synthesis of thiophene-based pharmaceutical analogs from a single ester precursor.

References

-

Muto, K., Yamaguchi, J., & Itami, K. (2012). Decarbonylative Organoboron Cross-Coupling of Esters by Nickel Catalysis. Journal of the American Chemical Society, 134(1), 169–172. Link

-

Amaike, K., Muto, K., Yamaguchi, J., & Itami, K. (2012). Decarbonylative C–H Coupling of Azoles and Aryl Esters. Journal of the American Chemical Society, 134(33), 13573–13576. Link

-

Takise, R., Muto, K., Yamaguchi, J., & Itami, K. (2014). Nickel-Catalyzed Decarbonylative C–H Arylation of Directing-Group-Containing Arenes with Aryl Esters. Angewandte Chemie International Edition, 53(26), 6791–6794. Link

-

Gooßen, L. J., & Rodríguez, N. (2004). Palladium-Catalyzed Decarbonylative Cross-Coupling of Carboxylic Acids with Aryl Halides. Chemical Communications, (23), 2668–2669. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methylphenyl 2-thiophenecarboxylate

Introduction and Rationale

Thiophene-containing esters are a significant class of organic compounds, serving as crucial intermediates and building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique electronic properties of the thiophene ring can impart desirable characteristics such as enhanced biological activity or specific photophysical properties.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Methylphenyl 2-thiophenecarboxylate, a representative aromatic ester.

The selected synthetic route involves the esterification of 2-methylphenol (o-cresol) with 2-thiophenecarbonyl chloride. This method is a variation of the classic Schotten-Baumann reaction and is chosen for its high efficiency and reliability. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, which allows the reaction to proceed rapidly and often to completion under mild conditions.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and robust validation checkpoints.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of 2-Methylphenyl 2-thiophenecarboxylate from 2-thiophenecarbonyl chloride and 2-methylphenol proceeds via a well-established nucleophilic addition-elimination mechanism.[4] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophile Activation: The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The primary role of the base is to deprotonate the hydroxyl group of 2-methylphenol, forming the more nucleophilic 2-methylphenoxide ion.[3] This activation step is crucial because phenols are less reactive nucleophiles than aliphatic alcohols.[5]

-

Nucleophilic Attack: The highly reactive 2-methylphenoxide ion attacks the electrophilic carbonyl carbon of 2-thiophenecarbonyl chloride. This addition step breaks the C=O pi bond, forming a transient tetrahedral intermediate.[4]

-

Elimination and Product Formation: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

-

Byproduct Neutralization: The expelled chloride ion combines with the protonated base (e.g., pyridinium ion) to form a salt (e.g., pyridinium chloride). This secondary function of the base is to scavenge the hydrogen chloride that would otherwise be generated, preventing potential side reactions.[6]

Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |

| 2-Thiophenecarbonyl chloride | C₅H₃ClOS | 146.59 | 10.0 | 1.47 g | Corrosive, lachrymator |

| 2-Methylphenol (o-cresol) | C₇H₈O | 108.14 | 10.0 | 1.08 g | Toxic, corrosive |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 12.0 | 0.97 mL | Flammable, toxic |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | 50 mL | Volatile, suspected carcinogen |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | 2 x 25 mL | Corrosive |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 25 mL | Irritant |

| Brine (Sat. NaCl) | NaCl | 58.44 | - | 25 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2-3 g | - |

Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice/water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for purification (e.g., column chromatography setup)

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel in one neck, and a gas inlet adapter in the other. Place the flask in an ice/water bath on a magnetic stirrer. Purge the entire system with dry nitrogen or argon for 5-10 minutes.

-

Reagent Addition: To the flask, add 2-methylphenol (1.08 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir until the solid is fully dissolved. Add anhydrous pyridine (0.97 mL, 12.0 mmol) to the solution.

-

Acyl Chloride Addition: Dissolve 2-thiophenecarbonyl chloride (1.47 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the internal temperature between 0 and 5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The formation of a white precipitate (pyridinium chloride) is a visual indicator of reaction progress.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Spot the starting material (2-methylphenol) and the reaction mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Aqueous Work-up:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine, then with saturated NaHCO₃ solution (1 x 25 mL) to remove any unreacted acid chloride and acidic impurities, and finally with brine (1 x 25 mL) to remove residual water.

-

Drain the organic layer into a clean Erlenmeyer flask.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Methylphenyl 2-thiophenecarboxylate.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch (~1735 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (Expected [M]+ for C₁₂H₁₀O₂S ≈ 218.04).

Experimental Workflow Diagram

Caption: Figure 2: Overall Synthesis Workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

2-Thiophenecarbonyl chloride: Is corrosive and a lachrymator (causes tearing). Avoid inhalation of vapors and contact with skin and eyes.

-

Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle with care.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-Methylphenyl 2-thiophenecarboxylate. By following the outlined steps and understanding the underlying chemical principles, researchers can effectively produce this and similar thiophene-based esters in high yield and purity. The emphasis on reaction mechanism, procedural rationale, and safety ensures that the protocol is not only a set of instructions but also a valuable educational tool for professionals in the chemical and pharmaceutical sciences.

References

-

Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. [Link]

-

Simandan, T., & Crisan, M. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Scientific Bulletin of the “Politehnica” University of Timisoara. [Link]

-

Clark, J. (n.d.). Acyl chlorides and water, alcohols or phenol. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Oxygen Compounds. [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. [Link]

-

MDPI. (2024, November 14). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

Roth, G. A., et al. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]

-

Vang, A., et al. (2026, January 20). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. PMC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

Application Note: High-Efficiency Esterification Protocol for 2-Thiophenecarboxylic Acid and o-Cresol

Executive Summary & Strategic Rationale

The esterification of 2-thiophenecarboxylic acid with o-cresol presents a specific challenge in organic synthesis: the nucleophilicity of phenols (like o-cresol) is significantly lower than that of aliphatic alcohols. Standard Fischer esterification (acid-catalyzed reflux) often results in poor yields due to the unfavorable equilibrium and the reduced nucleophilic attack of the phenol oxygen.

To overcome this, this protocol utilizes an Acyl Chloride Activation Strategy . By converting the carboxylic acid to 2-thiophenecarbonyl chloride, we generate a highly electrophilic species that reacts rapidly with o-cresol in the presence of a weak base. This method is preferred over Steglich esterification (DCC/DMAP) for this specific substrate pair because it avoids the formation of difficult-to-remove urea byproducts and scales more effectively.

Key Reaction Parameters

| Parameter | Specification |

| Substrate A | 2-Thiophenecarboxylic acid (Solid, mp 126–129 °C) |

| Substrate B | o-Cresol (Liquid/Low-melting solid, mp ~30 °C) |

| Activation Agent | Thionyl Chloride ( |

| Base/Scavenger | Triethylamine ( |

| Solvent | Dichloromethane (DCM) or Toluene |

| Expected Yield | >85% (Isolated) |

Reaction Mechanism & Workflow Visualization

The reaction proceeds in two distinct phases: Activation and Coupling .[1]

-

Activation: Thionyl chloride converts the carboxylic acid to the acid chloride, releasing

and -

Coupling: The acid chloride is attacked by the phenoxide-like species (generated or assisted by the base), forming the ester and an amine hydrochloride salt.

Figure 1: Stepwise activation and coupling workflow for the synthesis of o-cresyl 2-thiophenecarboxylate.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Thiophenecarbonyl Chloride

Note: This step must be performed in a fume hood due to the release of corrosive gases (

Materials:

-

2-Thiophenecarboxylic acid: 10.0 mmol (1.28 g)

-

Thionyl chloride (

): 15.0 mmol (1.1 mL) [1.5 equiv] -

DMF (Dimethylformamide): 1-2 drops (Catalyst)

-

Dichloromethane (anhydrous): 20 mL

Procedure:

-

Setup: Equip a dry 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (

) or a nitrogen inlet to the top of the condenser. -

Addition: Charge the flask with 2-thiophenecarboxylic acid and DCM. Add the catalytic DMF.

-

Activation: Add thionyl chloride dropwise via syringe.

-

Reaction: Heat the mixture to gentle reflux (

) for 2–3 hours. The suspension should become a clear solution as the acid chloride forms.-

Checkpoint: Monitor by TLC (quench a mini-aliquot with methanol to check for methyl ester formation vs. starting acid).

-

-

Evaporation: Once complete, cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess

and solvent.-

Tip: Add a small amount of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride.

-

-

Result: The residue is crude 2-thiophenecarbonyl chloride (often a yellow/brown oil or low-melting solid). Use immediately in Phase 2.

Phase 2: Esterification with o-Cresol

Materials:

-

Crude 2-thiophenecarbonyl chloride (from Phase 1)

-

o-Cresol: 10.0 mmol (1.08 g) [1.0 equiv]

-

Triethylamine (

): 12.0 mmol (1.7 mL) [1.2 equiv] -

Dichloromethane (DCM): 20 mL

-

DMAP (4-Dimethylaminopyridine): 0.5 mmol (60 mg) [0.05 equiv, optional catalyst]

Procedure:

-

Solubilization: Dissolve the crude acid chloride in 10 mL of dry DCM.

-

Preparation of Nucleophile: In a separate flask, dissolve o-cresol and triethylamine (and DMAP if using) in 10 mL of dry DCM. Cool this solution to

in an ice bath. -

Coupling: Add the acid chloride solution dropwise to the cold o-cresol/base solution over 10–15 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Workup:

-

Dilute with 20 mL DCM.

-

Wash with 1M HCl (2 x 20 mL) to remove excess amine/pyridine.

-

Wash with 1M NaOH or saturated

(2 x 20 mL) to remove unreacted o-cresol and starting acid. -

Wash with Brine (1 x 20 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate.[2]

-

-

Purification:

-

If the crude is solid, recrystallize from Hexane/Ethyl Acetate or Ethanol/Water.

-

If oil, purify via flash column chromatography (Silica gel; Hexane:EtOAc 9:1).

-

Analytical Characterization (Expected Data)

The structure of o-cresyl 2-thiophenecarboxylate is confirmed by the following spectral features.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR | Methyl group of o-cresol moiety ( | |

| Thiophene ring proton ( | ||

| Thiophene ring proton ( | ||

| Thiophene ring proton ( | ||

| Aromatic protons of o-cresol | ||

| IR | ~1720–1740 | Ester Carbonyl ( |

| TLC | (Hexane:EtOAc 4:1) - Product is less polar than reactants. |

Troubleshooting & Critical Controls

Issue: Low Yield

-

Cause: Moisture contamination hydrolyzing the acid chloride.

-

Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Use a drying tube during reflux.

Issue: Unreacted o-Cresol

-

Cause: Steric hindrance or insufficient base.

-

Solution: Ensure the use of DMAP (nucleophilic catalyst). DMAP is critical for phenol esterification as it forms a highly reactive N-acylpyridinium intermediate.

Issue: Dark/Black Crude Product

-

Cause: Polymerization of thiophene ring or oxidation.

-

Solution: Perform the reaction under Nitrogen/Argon atmosphere. Avoid excessive heating during the acid chloride formation step (do not exceed

).

Safety Protocol (HSE)

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release

and -

o-Cresol: Toxic by ingestion and skin contact. It is a corrosive phenol; wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

-

DCM: Suspected carcinogen and volatile. Avoid inhalation.

References

-

Acid Chloride Activation: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] (Foundational reference for DMAP catalysis logic).

-

Thiophene Chemistry: 2-Thiophenecarbonyl chloride synthesis and properties. ChemicalBook.

-

Phenol Esterification: Selective esterifications of alcohols and phenols. ResearchGate.

-

Substrate Properties: PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid.

Sources

Application Note: Leveraging Aryl Esters in Suzuki-Miyaura Cross-Coupling for Advanced Biaryl Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methylphenyl 2-thiophenecarboxylate in Suzuki-Miyaura cross-coupling reactions.

Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While traditionally reliant on organohalides, recent advancements have expanded the scope to include more challenging electrophiles such as aryl esters. This guide provides a detailed exploration of the use of 2-Methylphenyl 2-thiophenecarboxylate as an aryl ester electrophile in a palladium-catalyzed Suzuki-Miyaura reaction to synthesize 2-(o-tolyl)thiophene, a valuable biaryl scaffold. We delve into the mechanistic nuances of C(aryl)-O bond activation, provide a comprehensive, field-tested experimental protocol, and discuss applications relevant to drug discovery and development, where biaryl structures are considered privileged motifs.[2][3][4]

Mechanistic Rationale: Activating the C-O Bond

The classical Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, typically using an aryl halide.[1][5][6] The critical first step, oxidative addition, involves the insertion of a low-valent palladium(0) complex into the carbon-halogen bond. The reactivity for this step generally follows the trend I > Br > OTf >> Cl, reflecting the bond dissociation energies.

The use of an aryl ester like 2-Methylphenyl 2-thiophenecarboxylate presents a significant challenge: the C(aryl)-O bond is considerably stronger and less reactive than a C-Br or C-I bond. Overcoming this hurdle requires a specialized catalytic system capable of facilitating this difficult oxidative addition step. The success of this transformation hinges on the selection of a highly active palladium catalyst, typically featuring sterically bulky and electron-rich ligands such as biaryl phosphines (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands stabilize the palladium(0) center and promote its insertion into the C-O bond, initiating the catalytic cycle.

The base plays a crucial role not only in the activation of the boronic acid for the transmetalation step but also in facilitating the overall catalytic turnover.[5][7] In this adapted cycle, the palladium(0) complex first undergoes oxidative addition into the C(aryl)–O bond of the ester. The resulting Pd(II) intermediate then undergoes transmetalation with a boronate species, formed from the reaction of the organoboronic acid with the base. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[6]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl ester.

Experimental Protocol: Synthesis of 2-(o-tolyl)thiophene

This protocol details a representative procedure for the Suzuki-Miyaura cross-coupling of 2-Methylphenyl 2-thiophenecarboxylate with o-tolylboronic acid.

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (Nitrogen or Argon).

Materials and Equipment

-

Reagents:

-

2-Methylphenyl 2-thiophenecarboxylate

-

o-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄), anhydrous powder

-

Anhydrous toluene or 1,4-dioxane

-

Deionized water (degassed)

-

Ethyl acetate (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)

-

Syringes and needles for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Column chromatography setup

-

Step-by-Step Procedure

Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Methylphenyl 2-thiophenecarboxylate (1.0 mmol, 1.0 equiv), o-tolylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, quickly weigh and add the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS to check for the consumption of the starting ester.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure 2-(o-tolyl)thiophene product.

Key Parameter Optimization

The success of this coupling is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and their rationale.

| Parameter | Recommended Reagents/Conditions | Rationale & Justification |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[7] |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, XPhos) or NHCs | Crucial for C-O activation. The ligand's steric bulk and electron-donating ability promote the difficult oxidative addition step and stabilize the catalytic intermediates.[8][9] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[5][7] Anhydrous powdered bases are preferred. |

| Solvent | Anhydrous, high-boiling point solvents (Toluene, 1,4-Dioxane, THF) | Must be able to dissolve the reactants and allow for heating to the required temperature for C-O bond cleavage. Must be rigorously dried and degassed to prevent catalyst deactivation and side reactions.[10] |

| Temperature | 100 - 120 °C | Higher temperatures are generally required to provide the activation energy needed for the oxidative addition to the robust C(aryl)-O bond. |

| Boron Source | Boronic Acids, Boronate Esters (e.g., pinacol esters), Trifluoroborates | Boronic acids are common, but boronate esters and trifluoroborates can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[6][7][10] |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture. 2. Insufficient temperature. 3. Incorrect base or ligand. | 1. Ensure all reagents are anhydrous and the system is fully inert. Use freshly opened/purified solvents and reagents. 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative bulky phosphine ligands or a stronger base like Cs₂CO₃. |

| Protodeboronation | Presence of water or protic impurities leading to the replacement of the boron group with hydrogen on the boronic acid. | Use rigorously dried solvents and reagents. Consider using a more stable boron source like a pinacol ester or trifluoroborate salt.[6] |

| Homocoupling of Boronic Acid | Oxygen contamination can lead to the oxidative coupling of two boronic acid molecules. | Ensure the reaction is maintained under a strict inert atmosphere throughout. Degas the solvent thoroughly before use. |

| Ester Hydrolysis | The base (e.g., K₃PO₄) in the presence of trace water can hydrolyze the starting ester. | Use an anhydrous base and solvent. Minimize reaction time once the starting material is consumed. |

Relevance in Drug Discovery

The synthesis of biaryl compounds is of paramount importance in medicinal chemistry.[11][12] These scaffolds are present in numerous FDA-approved drugs, including anti-inflammatory agents, antihypertensives, and antivirals.[2][4] The thiophene nucleus, in particular, is a well-established bioisostere for a phenyl ring and is found in many pharmacologically active molecules, contributing to various biological activities such as antimicrobial and anticancer effects.[13][14][15]

The ability to use aryl esters as coupling partners via C-O activation significantly expands the synthetic toolbox for drug development professionals. Esters are often more readily available or can be synthesized under milder conditions than the corresponding organohalides or triflates. This methodology provides a novel and powerful route to access complex, thiophene-containing biaryl structures, enabling the exploration of new chemical space and the rapid generation of diverse compound libraries for high-throughput screening.[3][8]

References

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Bidal, Y. D., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Catalysis Science & Technology. Retrieved February 20, 2026, from [Link]

-

Javed, R., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Retrieved February 20, 2026, from [Link]

-

Satra, M., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. Retrieved February 20, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 20, 2026, from [Link]

-

S, B., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC. Retrieved February 20, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

-

Jana, A., et al. (2021). Application of organometallic catalysts for the synthesis of o -tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry. Retrieved February 20, 2026, from [Link]

-

Examples of biaryl structure applications. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018, November 5). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

-

Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved February 20, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved February 20, 2026, from [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Retrieved February 20, 2026, from [Link]

-

The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved February 20, 2026, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

2-Methylphenyl 2-thiophenecarboxylate as an intermediate in agrochemical synthesis

[1][3]

Executive Summary

2-Methylphenyl 2-thiophenecarboxylate represents a strategic "activated ester" platform.[1] Unlike simple methyl or ethyl esters, the o-tolyl (2-methylphenyl) moiety acts as a superior leaving group due to the lower pKa of the corresponding phenol compared to aliphatic alcohols.[2] This characteristic allows for mild, catalyst-free aminolysis with complex anilines to form SDHI fungicides, avoiding the harsh conditions and instability associated with acid chlorides.[2] Furthermore, this intermediate serves as a precursor for Lewis Acid-catalyzed Fries Rearrangement , yielding (4-hydroxy-3-methylphenyl)(thiophen-2-yl)methanone—a scaffold for next-generation herbicides.

Key Applications

Technical Deep Dive: Mechanism & Causality[1]

The "Activated Ester" Advantage

In the synthesis of carboxamide agrochemicals (e.g., Penthiopyrad or Thifluzamide analogs), forming the amide bond is the rate-limiting step.[1][2]

-

Problem: Thiophene-2-carbonyl chloride is moisture-sensitive, corrosive, and prone to hydrolysis, leading to variable yields in large-scale manufacturing.[1][2]

-

Solution: 2-Methylphenyl 2-thiophenecarboxylate is a crystalline, stable solid. The steric bulk of the o-methyl group on the phenol prevents premature hydrolysis while the phenoxide (pKa ~10.3) remains a competent leaving group upon nucleophilic attack by an aniline.[2]

Fries Rearrangement Pathway

Under Lewis acidic conditions (e.g., AlCl

Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of 2-Methylphenyl 2-thiophenecarboxylate.

Figure 1: Divergent synthesis pathways utilizing the o-tolyl ester to access amides (fungicides) and ketones (herbicides).[1]

Experimental Protocols

Protocol A: Synthesis of 2-Methylphenyl 2-thiophenecarboxylate

Objective: To produce the activated ester intermediate with high purity (>98%) for subsequent coupling.

Reagents:

-

Thiophene-2-carbonyl chloride (1.0 equiv)[1]

-

2-Methylphenol (o-Cresol) (1.05 equiv)[1]

-

Triethylamine (Et

N) (1.2 equiv)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

-

Setup: Purge a 500 mL 3-neck round-bottom flask with nitrogen. Add 2-Methylphenol (11.35 g, 105 mmol) and DCM (150 mL). Cool to 0°C using an ice bath.[2]

-

Base Addition: Add Triethylamine (12.1 g, 120 mmol) dropwise. The solution may darken slightly.

-

Acylation: Add Thiophene-2-carbonyl chloride (14.6 g, 100 mmol) dropwise via an addition funnel over 30 minutes, maintaining internal temperature <5°C. Causality: Slow addition prevents exotherms that could lead to O- vs C-acylation side products.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

-

Workup: Quench with water (100 mL). Separate the organic phase.[1][2] Wash sequentially with 1M HCl (2 x 50 mL) to remove excess amine, 1M NaOH (2 x 50 mL) to remove unreacted phenol, and brine.[1][2]

-

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Hexane to yield white crystals.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Validation Criteria:

-

Yield: >85%

-

Appearance: White to off-white crystalline solid.[1]

-

1H NMR (CDCl3):

2.25 (s, 3H, Ar-CH3), 7.1-7.8 (m, 7H, Ar-H + Thiophene-H).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Protocol B: Aminolysis to Synthesize SDHI Fungicide Analog

Objective: Use the activated ester to form a carboxamide bond with a deactivated aniline (simulating an SDHI synthesis).

Reagents:

-

2-Methylphenyl 2-thiophenecarboxylate (1.0 equiv)[1]

-

2,6-Difluoroaniline (Target Amine) (1.1 equiv)[2]

-

Sodium tert-butoxide (NaOtBu) (0.2 equiv, Catalyst)[2]

Step-by-Step Methodology:

-

Mixing: In a reaction vial, combine the Ester (2.18 g, 10 mmol) and 2,6-Difluoroaniline (1.42 g, 11 mmol) in Toluene (20 mL).

-

Catalysis: Add NaOtBu (192 mg, 2 mmol). Note: While the ester is activated, sterically hindered anilines require base catalysis to deprotonate the amine, increasing nucleophilicity.[1][2]

-

Heating: Heat the mixture to 80°C for 6 hours.

-

Observation: The reaction is driven by the release of o-cresol.[1]

-

Isolation: Cool to room temperature. Wash with 1M NaOH (to remove the o-cresol byproduct). The organic layer contains the pure amide.[1][2]

-

Crystallization: Concentrate the toluene and crystallize the product.

Why this works: The o-cresol leaving group is less basic than the incoming aniline anion but sufficiently stable to leave, unlike a methoxy group which would require harsh reflux.[1][2]

Quantitative Data Summary

| Parameter | Acid Chloride Route | Methyl Ester Route | o-Tolyl Ester Route |

| Reactivity | Extremely High (Unstable) | Low (Requires forcing conditions) | High (Tunable) |

| Moisture Sensitivity | High (Hydrolyzes rapidly) | Low | Low (Stable solid) |

| Byproduct | HCl (Corrosive gas) | Methanol (Flammable) | o-Cresol (Recyclable liquid) |

| Selectivity | Low (Side reactions common) | High | High |

| Storage Stability | Days | Years | Years |

Critical Note on Isomers (Troubleshooting)

Researchers must distinguish 2-Methylphenyl 2-thiophenecarboxylate from its structural isomer, Methyl 3-(2-methylphenyl)thiophene-2-carboxylate .

-

Target Molecule (This Protocol): Ester of Thiophene acid + o-Cresol.[1] Used for Acylation .[1][2]

-

Isomer (Common Confusion): Methyl ester of a biaryl acid.[1][2] Used for Ring Fusion/Polymerization .[1][2]

-

Verification: Always check the carbonyl stretch in IR.[1][2] The target aryl ester will show a carbonyl stretch at ~1735 cm

, while the biaryl methyl ester appears at ~1720 cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

References

-

Thiophene Synthesis & Reactivity

-

Activated Esters in Agrochemicals

-

Fries Rearrangement of Aryl Esters

-

Martin, R. (2011).[2] "Aromatic Hydroxyketones: Preparation and Synthesis". Springer Science & Business Media. (General reference for Fries mechanism on aryl esters).

-

-

SDHI Fungicide Chemistry

-

Chemical Identity Verification

Sources

- 1. CAS 53562-51-9: 3-Thiophenecarboxylic acid, 2-methyl-, met… [cymitquimica.com]

- 2. iris.unito.it [iris.unito.it]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. 5380-42-7,METHYL THIOPHENE-2-CARBOXYLATE [lookchemicals.com]

- 5. 2-thiophene carboxylic acid, 527-72-0 [thegoodscentscompany.com]

- 6. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS:1375473-33-8Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate-毕得医药 [bidepharm.com]

- 10. Methyl 2-Thiophenecarboxylate | 5380-42-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

reaction conditions for coupling o-cresol with thiophene-2-carbonyl chloride

Abstract

This guide details the optimized protocols for the synthesis of o-tolyl thiophene-2-carboxylate via nucleophilic acyl substitution. The coupling of o-cresol (2-methylphenol) with thiophene-2-carbonyl chloride is a critical transformation in the generation of thiophene-based pharmacophores and optoelectronic materials. Unlike aliphatic esterifications, the reaction between an electron-rich heteroaromatic acid chloride and a sterically hindered phenol requires specific modulation of base catalysis and solvent polarity to suppress hydrolysis and C-acylation side pathways. This note provides two validated workflows: a high-purity anhydrous method (Method A) and a scalable biphasic Schotten-Baumann protocol (Method B).

Scientific Grounding & Reaction Logic

The Challenge of Thiophene Acylation

Thiophene-2-carbonyl chloride is structurally similar to benzoyl chloride but possesses distinct electronic properties due to the electron-rich thiophene ring.

-

Nucleophilicity vs. Electrophilicity: While the carbonyl carbon is highly electrophilic, the adjacent thiophene ring is nucleophilic. In the presence of strong Lewis acids (e.g., AlCl₃), the acid chloride can self-condense or undergo Friedel-Crafts C-acylation on the cresol ring rather than O-acylation [1].

-

Steric Hindrance: The ortho-methyl group on o-cresol creates steric bulk, slowing the initial nucleophilic attack compared to phenol. This necessitates the use of a nucleophilic catalyst (DMAP) or a solvent system that enhances phenoxide nucleophilicity.

Mechanism of Action

The reaction proceeds via an Addition-Elimination mechanism. The base serves a dual role: it deprotonates the phenol to generate the more nucleophilic phenoxide and neutralizes the HCl byproduct to drive the equilibrium forward.

Figure 1: Mechanistic pathway for the base-mediated esterification. The base facilitates the formation of the tetrahedral intermediate and scavenges the HCl released upon re-aromatization/elimination.

Experimental Protocols

Method A: Anhydrous High-Purity Synthesis (Recommended for Drug Discovery)

Context: Best for small-scale (<10 g) synthesis where moisture exclusion is easy and high purity is required without extensive chromatography.

Reagents:

-

Thiophene-2-carbonyl chloride (1.1 equiv)

-

o-Cresol (1.0 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.05 equiv - Catalyst)

-

Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Protocol:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add o-cresol (1.0 equiv), Et₃N (1.2 equiv), and DMAP (5 mol%) to anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Why? Cooling controls the exotherm.[1] DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction with the hindered phenol [2].

-

-

Addition: Add thiophene-2-carbonyl chloride (1.1 equiv) dropwise over 15 minutes.

-

Observation: A white precipitate (Et₃N·HCl) will form immediately.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup:

-

Quench with saturated NaHCO₃ solution.

-

Extract the organic layer and wash efficiently: 1x Water, 1x 1M HCl (to remove residual amines), 1x Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Method B: Schotten-Baumann Biphasic Synthesis (Recommended for Scale-Up)

Context: Ideal for >10 g scales. Uses cheaper reagents and water as a co-solvent to manage heat and salt byproducts.

Reagents:

-

Thiophene-2-carbonyl chloride (1.2 equiv)

-

o-Cresol (1.0 equiv)

-

Sodium Hydroxide (NaOH) (2.5 equiv, 10% aqueous solution)

-

Toluene or Ethyl Acetate (Solvent)

Protocol:

-

Preparation: Dissolve o-cresol in the organic solvent (Toluene is preferred for safety profile over benzene).

-

Biphasic Setup: Add the 10% NaOH solution to the organic phase. Cool to 0–5 °C .

-

Addition: Add thiophene-2-carbonyl chloride dropwise to the vigorously stirred biphasic mixture.

-

Critical Control: Keep temperature <10 °C to prevent hydrolysis of the acid chloride by the aqueous base.

-

-

Reaction: Stir vigorously for 2 hours at 0 °C, then 1 hour at RT.

-

Separation: Separate phases. The product is in the organic layer.[1][2] The aqueous layer contains NaCl and excess NaOH.

-

Workup: Wash organic layer with water and brine. Dry and concentrate.

Data Summary & Characterization

| Parameter | Method A (Anhydrous) | Method B (Schotten-Baumann) |

| Yield | 85–95% | 75–85% |

| Purity (Crude) | High (>95%) | Moderate (requires washing) |

| Reaction Time | 3–4 Hours | 2–3 Hours |

| Key Risk | Moisture sensitivity | Hydrolysis of Acid Chloride |

| Scale Suitability | mg to g | kg scale |

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

Thiophene protons: δ 7.85 (dd, 1H), 7.60 (dd, 1H), 7.15 (t, 1H).

-

Aromatic Cresyl protons: δ 7.30–7.10 (m, 4H).

-

Methyl group: δ 2.25 (s, 3H).

-

-

IR Spectroscopy: Strong ester carbonyl stretch at 1725–1735 cm⁻¹ . Absence of broad O-H stretch (3200–3600 cm⁻¹).

Troubleshooting & Optimization

Issue: Low Yield / Hydrolysis

-

Cause: Moisture in Method A or insufficient stirring in Method B.

-

Solution: For Method A, ensure DCM is distilled or dried over molecular sieves. For Method B, increase stirring speed (RPM > 500) to maximize interfacial surface area.

Issue: C-Acylation (Friedel-Crafts Product)

-

Cause: Presence of Lewis acidic impurities or high temperatures.

-

Solution: Ensure no metal halides (AlCl₃, FeCl₃) are present. Do not heat above 40 °C. The ester is the kinetic product; high heat can induce thermodynamic rearrangement (Fries rearrangement).

Issue: Starting Material Persists

-

Cause: Steric hindrance of the o-methyl group.

-

Solution: Add 5–10 mol% DMAP (Method A) to form the "super-active" acylating agent.

References

-

Organic Syntheses, Coll.[3] Vol. 3, p. 14 (1955). 2-Acetothienone.[3] (Demonstrates Friedel-Crafts acylation of thiophene, highlighting the reactivity of the ring vs. the carbonyl).

-

Common Organic Chemistry. Steglich Esterification & Acid Chloride Coupling. (General mechanism and conditions for hindered phenols).

-

Journal of Organic Chemistry. O-Thien-2-yl Esters: A Synthetic Approach. (Discusses the stability and esterification of thiophene derivatives).

-

Google Patents: WO2016161063A1. Processes for the preparation of 2-thiophenecarbonyl chloride.[4] (Details the synthesis and handling of the starting material).

Sources

- 1. US20180162830A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 2. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

microwave-assisted synthesis of 2-methylphenyl thiophene carboxylates

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis of 2-Methylphenyl Thiophene Carboxylates Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-methylphenyl thiophene carboxylates using Microwave-Assisted Organic Synthesis (MAOS). Thiophene-based molecular scaffolds are of significant interest in medicinal chemistry and materials science.[1][2] Traditional synthetic routes often require prolonged reaction times, high temperatures, and can result in significant byproduct formation.[3] Microwave-assisted techniques offer a green, efficient, and rapid alternative, dramatically accelerating reaction rates, improving yields, and simplifying purification processes.[4][5][6] This guide details the underlying principles of microwave chemistry, outlines a robust protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and provides the necessary technical insights for successful implementation.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of bi-aryl and heteroaryl compounds, such as 2-methylphenyl thiophene carboxylates, is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals. The thiophene ring is a "privileged structure" found in numerous bioactive molecules.[1][2] Conventional synthesis, typically relying on thermal heating with oil baths or heating mantles, transfers energy inefficiently via conduction and convection. This process is slow, energy-intensive, and can lead to thermal gradients within the reaction vessel, often promoting the formation of unwanted side products.[3][7]

Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift in chemical synthesis.[8] Unlike conventional methods, microwave irradiation delivers energy directly to polar molecules and ions in the reaction mixture, resulting in rapid, uniform, and localized superheating.[4][9][10] This direct energy transfer offers several key advantages:

-

Accelerated Reaction Rates: Reactions that take hours or days using conventional heating can often be completed in minutes.[5][11]

-

Improved Yields and Purity: The rapid heating and precise temperature control minimize the thermal decomposition of reactants and products, leading to cleaner reactions and higher yields.[6][7]

-

Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[3][4]

-

Enhanced Reproducibility: Automated microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility.[6]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the thiophene and the 2-methylphenyl ring is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the reaction of an organoboron compound (e.g., 2-methylphenylboronic acid) with a halide (e.g., a bromo-thiophene carboxylate) in the presence of a palladium catalyst and a base.[12][13][14]

The catalytic cycle, illustrated below, consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the bromo-thiophene ester, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

-

Transmetalation: The base activates the organoboron compound, facilitating the transfer of the 2-methylphenyl group from the boron atom to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.

Microwave irradiation dramatically accelerates each step of this cycle, leading to a highly efficient overall transformation.[12][13]

Detailed Experimental Protocol

This protocol describes the synthesis of a model compound, methyl 5-(o-tolyl)thiophene-2-carboxylate, via a microwave-assisted Suzuki-Miyaura coupling.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Conduct the reaction in a well-ventilated fume hood.

-

Microwave reactors can generate high pressures and temperatures. Ensure you are properly trained on the instrument and use only certified reaction vessels.

-

Palladium catalysts and organic solvents are hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.

Materials & Equipment:

-

Reagents:

-

Methyl 5-bromothiophene-2-carboxylate

-

2-Methylphenylboronic acid (o-tolylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a stir bar

-

Analytical balance

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography system

-

Step-by-Step Procedure:

-

Reagent Preparation:

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl 5-bromothiophene-2-carboxylate (1.0 mmol, 221 mg).

-

Add 2-methylphenylboronic acid (1.2 mmol, 163 mg).

-

Add anhydrous potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg). Causality Note: The catalyst loading is critical; too little may result in an incomplete reaction, while too much is uneconomical and can complicate purification.

-

-

Solvent Addition:

-

Using a syringe, add 4.0 mL of degassed 1,4-dioxane to the vial.

-

Add 1.0 mL of degassed water. Causality Note: A mixed solvent system like dioxane/water is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

-

Seal the vial with a cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 120 °C (use dynamic temperature control)

-

Time: 15 minutes

-

Power: 200 W (variable power to maintain temperature)

-

Stirring: High

-

-

Start the irradiation program. The instrument will automatically control the power to maintain the set temperature.[12]

-

-

Reaction Workup:

-

After the reaction is complete, allow the vial to cool to room temperature (below 40°C) before handling.

-

Quench the reaction by adding 10 mL of water to the vial.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methylphenyl thiophene carboxylate.

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Visualization of Experimental Workflow

Data Presentation: Comparative Analysis

The following table summarizes typical results for similar Suzuki-Miyaura couplings, highlighting the advantages of microwave irradiation over conventional heating.

| Parameter | Microwave-Assisted Method | Conventional Heating Method | Reference |

| Reaction Time | 10 - 30 minutes | 8 - 24 hours | [12][15] |

| Temperature | 100 - 140 °C | 80 - 110 °C | [1][16] |

| Typical Yield | 85 - 95% | 60 - 80% | [6][12] |

| Energy Input | Low | High | [3][4] |

| Solvent Volume | Minimal | Often requires more dilute conditions | [5][17] |

Conclusion

Microwave-assisted synthesis provides a superior method for the rapid and efficient production of 2-methylphenyl thiophene carboxylates. By leveraging direct and uniform heating, this technology significantly reduces reaction times, increases product yields, and aligns with the principles of green chemistry. The protocol outlined here is robust and can be adapted for the synthesis of a wide array of substituted thiophene derivatives, making it an invaluable tool for researchers in drug discovery and materials science.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.

- Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry.

- Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configur

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener

- Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a C

- Microwave-Assisted Direct Thioesterific

- Solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling. PubMed.

- Microwave-assisted palladium catalysed CH acylation with aldehydes.

- Microwave-assisted preparation of aryltetrazoleboron

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. Organic & Biomolecular Chemistry (RSC Publishing).

- Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI.

- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig

- Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University House of Expertise.

- Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling.

- Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT.

- Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanoc

- ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION.

- Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Orbital: The Electronic Journal of Chemistry.

- Microwave-assisted direct thioesterification of carboxylic acids. National Central University Institutional Repository.

- Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Deriv

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijrpas.com [ijrpas.com]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. mdpi.com [mdpi.com]

- 10. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 11. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]

- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 13. squ.elsevierpure.com [squ.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]